
Triazole derivative 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole derivative 1 is a nitrogen-containing heterocyclic compound with a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science . This compound, in particular, has shown significant potential due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This reaction involves the cycloaddition of organic azides with alkynes to form 1,2,3-triazoles . The reaction is often catalyzed by copper, which allows for regioselective formation of the 1,4-disubstituted triazole. The reaction conditions are mild, usually carried out at room temperature, and yield high purity products with minimal side reactions .
Industrial Production Methods: In industrial settings, the production of triazole derivative 1 can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Triazole derivative 1 undergoes various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Triazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazoles.
Wissenschaftliche Forschungsanwendungen
Triazole derivative 1 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of triazole derivative 1 involves its interaction with specific molecular targets. For instance, in antifungal applications, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death . In antiviral applications, triazoles can interfere with viral replication by targeting viral enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
- 1,2,4-Triazole
- 1,2,3-Triazole
- Benzimidazole
- Piperidine
Eigenschaften
Molekularformel |
C18H13N5O5 |
|---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
(E)-3-(4-nitrophenyl)-1-[1-[(4-nitrophenyl)methyl]triazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H13N5O5/c24-18(10-5-13-1-6-15(7-2-13)22(25)26)17-12-21(20-19-17)11-14-3-8-16(9-4-14)23(27)28/h1-10,12H,11H2/b10-5+ |
InChI-Schlüssel |
CVKOJPBBOPIMAL-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
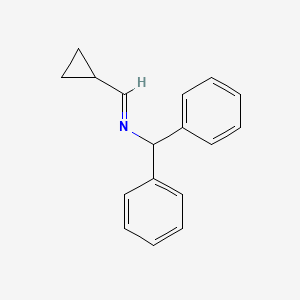
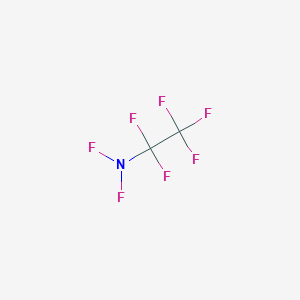
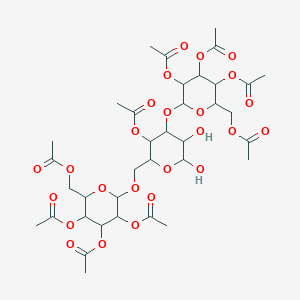
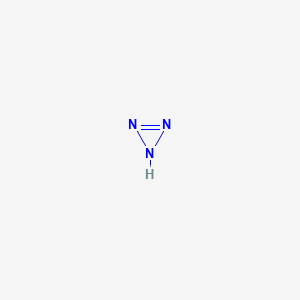

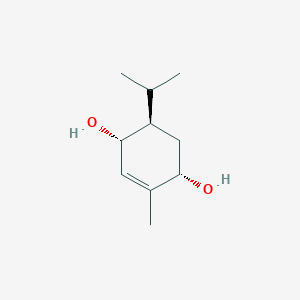
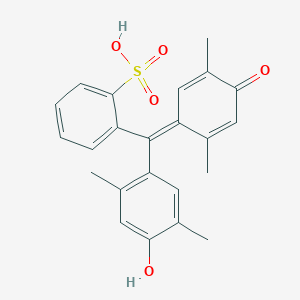
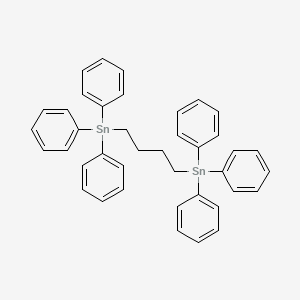

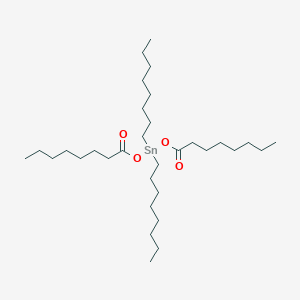
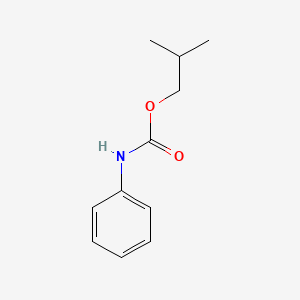
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
